molecular formula C9H12N2O2 B3166649 4-amino-N-ethyl-3-hydroxybenzamide CAS No. 912839-31-7

4-amino-N-ethyl-3-hydroxybenzamide

Cat. No.: B3166649
CAS No.: 912839-31-7
M. Wt: 180.2 g/mol
InChI Key: NOCYGGQATZNWOR-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-3-hydroxybenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a hydroxyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-3-hydroxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

    Formation of 4-Hydroxybenzoyl Chloride: The 4-hydroxybenzoic acid is converted to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The 4-hydroxybenzoyl chloride is then reacted with ethylamine in the presence of a base such as sodium hydroxide to form 4-hydroxy-N-ethylbenzamide.

    Amination: Finally, the 4-hydroxy-N-ethylbenzamide undergoes an amination reaction with ammonia or an amine source to introduce the amino group at the fourth position, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-ethyl-3-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

  • 3-Amino-N-ethylbenzamide
  • 3-Hydroxy-N-methylbenzamide
  • N,N-Diethyl-3-hydroxybenzamide
  • 3-Hydroxy-N-propylbenzamide

Comparison: 4-Amino-N-ethyl-3-hydroxybenzamide is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, such as increased antioxidant or antibacterial effects, due to the synergistic interactions of its functional groups .

Properties

IUPAC Name

4-amino-N-ethyl-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCYGGQATZNWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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